molecular formula C23H23N5O4 B12175331 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B12175331
M. Wt: 433.5 g/mol
InChI Key: KNIDIPNBAGCEQV-UHFFFAOYSA-N
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Description

This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the benzazepine structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors.

    Final Coupling: The final step involves coupling the benzazepine derivative with the triazole-containing phenylacetamide using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, useful for analytical purposes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and biochemical studies.

    Medicine: Potential therapeutic applications include acting as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzazepine core and triazole moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the triazole moiety.

    6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Contains a similar methoxy-substituted bicyclic structure but with a different core.

    1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Features a similar methoxy substitution pattern but with an isoquinoline core.

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its combination of the benzazepine core with the triazole moiety, providing distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C23H23N5O4/c1-31-20-9-17-7-8-27(23(30)11-18(17)10-21(20)32-2)13-22(29)26-19-5-3-16(4-6-19)12-28-15-24-14-25-28/h3-10,14-15H,11-13H2,1-2H3,(H,26,29)

InChI Key

KNIDIPNBAGCEQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)OC

Origin of Product

United States

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